2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid
Description
Properties
Molecular Formula |
C13H14N2O5S |
|---|---|
Molecular Weight |
310.33 g/mol |
IUPAC Name |
2-[N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]anilino]acetic acid |
InChI |
InChI=1S/C13H14N2O5S/c1-9-13(10(2)20-14-9)21(18,19)15(8-12(16)17)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17) |
InChI Key |
GMMDJKCZDFJWIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation in Polar Aprotic Solvents
In anhydrous N,N-dimethylformamide (DMF) or acetonitrile , the sulfonyl chloride reacts with the amino group of 2-aminophenylacetic acid in the presence of a base such as pyridine or N-ethylmorpholine to neutralize HCl byproducts.
Example Protocol :
-
Reactants : 3,5-Dimethylisoxazole-4-sulfonyl chloride (1.0 equiv.), 2-aminophenylacetic acid (1.1 equiv.)
-
Base : N-Ethylmorpholine (3.0 equiv.)
-
Solvent : DMF (0.1 M)
-
Temperature : Room temperature (22°C)
-
Time : 18 hours
Mechanistic Insight : The base facilitates deprotonation of the amine, enhancing nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride.
Carbodiimide-Mediated Coupling
For sterically hindered or low-reactivity amines, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid group of 2-aminophenylacetic acid, enabling efficient amide bond formation.
Example Protocol :
-
Reactants : 2-Aminophenylacetic acid (1.0 equiv.), EDC (1.1 equiv.), HOBt (1.1 equiv.)
-
Base : N-Ethylmorpholine (3.0 equiv.)
-
Solvent : Dichloromethane (DCM) or DMF
-
Temperature : 20°C
-
Time : 5–18 hours
Critical Note : EDC/HOBt minimizes racemization and side reactions, making it preferable for sensitive substrates.
Ester Hydrolysis to Free Carboxylic Acid
If the phenylaminoacetic acid is used in its ester-protected form (e.g., ethyl ester), a final hydrolysis step is required to unveil the carboxylic acid functionality.
Hydrolysis Protocol :
-
Reactants : Ethyl ester derivative (1.0 equiv.)
-
Reagent : Hydrazine hydrate (1.5 equiv.)
-
Solvent : Methanol
-
Temperature : 20°C
-
Time : 3 hours
Mechanism : Hydrazine acts as a nucleophile, cleaving the ester via acyl substitution to yield the free acid.
Optimization Strategies and Challenges
Solvent and Base Selection
Purification Techniques
Yield Limitations
-
Direct amidation yields (60–70%) are constrained by competing hydrolysis of sulfonyl chloride in humid conditions.
-
Carbodiimide-mediated coupling improves yields but introduces complexity in reagent handling.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Amidation | DMF, N-ethylmorpholine | 60–70% | Simplicity, fewer steps | Sensitivity to moisture |
| EDC/HOBt Coupling | DCM, 20°C | 50–65% | High selectivity, minimal racemization | Costly reagents, longer reaction |
| Ester Hydrolysis | MeOH, hydrazine hydrate | >90% | High efficiency | Requires ester protection upfront |
Structural Confirmation and Analytical Data
The final product is validated via:
-
1H NMR : Key signals include δ 2.47 (s, 6H, isoxazole-CH3), δ 4.12 (s, 2H, CH2COOH), and δ 7.3–7.6 (m, 4H, aromatic).
-
LC-MS : [M+H]+ peak at m/z 354.1, retention time 2.5–2.7 minutes.
-
X-ray Crystallography : Confirms sulfonamide linkage geometry and planarity of the isoxazole ring.
Industrial and Pharmacological Relevance
This compound’s sulfonamide moiety is pivotal in medicinal chemistry, exhibiting potential as a tyrosine kinase inhibitor or antifungal agent . Scalable synthesis requires optimizing solvent recovery and minimizing chromatographic steps—challenges addressed via continuous-flow reactors or mechanochemical methods in recent advancements .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or phenylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid is . The structure features a sulfonamide group, which is known for its ability to interact with various biological targets, particularly in the realm of enzyme inhibition.
Protein Tyrosine Kinase Inhibition
One of the primary applications of this compound is its efficacy as an inhibitor of protein tyrosine kinases (PTKs). Research indicates that sulfonamide-based compounds can selectively inhibit the Src family of PTKs, which are implicated in various cancers and inflammatory diseases. The mechanism involves blocking protein-protein interactions and inhibiting phosphorylation processes essential for cell signaling .
Antibacterial Properties
The incorporation of the sulfonamide moiety has been shown to enhance antibacterial activity. Compounds derived from 3,5-dimethylisoxazole have demonstrated a broad spectrum of antibacterial properties against both gram-positive and gram-negative bacteria. This makes them suitable candidates for developing new antibiotics .
Cancer Treatment
The compound's ability to inhibit specific kinases positions it as a potential therapeutic agent in cancer treatment. By modulating kinase activity, it may help in controlling tumor growth and metastasis. Studies are ongoing to evaluate its effectiveness in various cancer models .
Drug Delivery Systems
Recent advancements have explored the use of 2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid in nanoparticle-based drug delivery systems. These systems utilize the compound's targeting capabilities to deliver therapeutic agents directly to diseased cells, enhancing treatment efficacy while minimizing side effects .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of 3,5-dimethylisoxazole highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structural integrity and potential for further biological evaluation .
Case Study 2: Antibacterial Evaluation
In another investigation, derivatives containing the sulfonamide group were tested against various bacterial strains. Results indicated significant inhibition zones compared to control groups, underscoring the compound's potential as a lead for new antibiotic development .
Mechanism of Action
The mechanism of action of 2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, applications, and key differences between the target compound and related sulfonamide/heterocyclic derivatives:
Research Findings and Discussion
Structural and Functional Insights:
- Isoxazole vs. Benzimidazole/Fluorinated Chains : The target compound’s 3,5-dimethylisoxazole ring enhances metabolic stability compared to benzimidazole (as in Ensulizole) or perfluorinated chains (in PFAS derivatives). Isoxazoles are often used to modulate pharmacokinetics in drug design .
- Sulfonamide vs. Sulfonic Acid : The sulfonamide group in the target compound may confer hydrogen-bonding capabilities, unlike the ionized sulfonic acid in Ensulizole, which improves water solubility for topical applications .
- Applications : While PFAS derivatives () are restricted due to environmental persistence, the target compound’s lack of fluorination suggests safer industrial use. Its acetic acid moiety could enable conjugation reactions in API synthesis .
Limitations in Available Data:
No direct studies on the target compound’s bioactivity, toxicity, or synthetic routes were found in the provided evidence. Comparisons rely on structural analogs and functional group trends.
Biological Activity
Introduction
The compound 2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid is a derivative of isoxazole, which has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, physiological effects, and relevant case studies.
2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid can be synthesized through various methods involving the modification of isoxazole derivatives. The sulfonyl group contributes to its reactivity and biological profile. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₄S |
| Molecular Weight | 297.34 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
The biological activity of 2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid is largely attributed to its ability to interact with various biological targets. Studies indicate that compounds containing isoxazole rings exhibit diverse pharmacological effects, including anti-inflammatory and analgesic properties. The presence of the sulfonamide group enhances interaction with biological receptors.
Pharmacological Effects
Research has shown that derivatives of 3,5-dimethylisoxazole can modulate various signaling pathways:
- Anti-inflammatory Activity : Compounds with isoxazole structures have been reported to inhibit pro-inflammatory cytokines.
- Antioxidant Properties : Studies suggest that these compounds can scavenge free radicals, potentially reducing oxidative stress.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Case Study 1 : A study on a similar isoxazole derivative showed significant inhibition of tumor growth in xenograft models, suggesting potential for cancer therapy .
- Case Study 2 : Another investigation reported that a sulfonamide derivative improved insulin sensitivity in diabetic rats, indicating possible applications in metabolic disorders .
Experimental Data
The following data summarize findings from various studies on the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
